

Application Note: High-Performance Liquid Chromatography Analysis of 11Deoxyadriamycin

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Compound of Interest		
Compound Name:	11-Deoxyadriamycin	
Cat. No.:	B1250846	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of **11- Deoxyadriamycin**, a key analogue of the anthracycline antibiotic Doxorubicin, using HighPerformance Liquid Chromatography (HPLC) with UV detection. The methodology outlined is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and pharmacokinetic studies.

Introduction

11-Deoxyadriamycin is a significant derivative of Doxorubicin (Adriamycin), a widely used chemotherapeutic agent. The removal of the hydroxyl group at the C-11 position alters the molecule's electronic properties and steric hindrance, which can influence its biological activity and pharmacokinetic profile. Accurate and reliable quantification of **11-Deoxyadriamycin** is crucial for drug development, metabolic studies, and quality assurance of pharmaceutical formulations. This document presents a validated HPLC method for its analysis.

The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is employed as the stationary phase, and a mobile phase consisting of an acidified aqueous buffer and an organic modifier ensures optimal separation from potential impurities and related compounds.



Experimental Protocols Materials and Reagents

- 11-Deoxyadriamycin reference standard
- Doxorubicin hydrochloride reference standard (for comparison and system suitability)
- HPLC grade acetonitrile
- · HPLC grade methanol
- Orthophosphoric acid (85%)
- Sodium dihydrogen phosphate
- Purified water (18.2 MΩ·cm)
- 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.



Parameter	Condition
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A: 25 mM Sodium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)B: Acetonitrile
Gradient	Isocratic
Composition	65% A : 35% B (v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	20 μL
Run Time	15 minutes

Preparation of Solutions

- Mobile Phase Preparation:
 - To prepare the aqueous component (A), dissolve the appropriate amount of sodium dihydrogen phosphate in purified water to make a 25 mM solution.
 - Adjust the pH to 3.0 using 85% orthophosphoric acid.
 - Filter the buffer through a 0.45 μm membrane filter.
 - The mobile phase is prepared by mixing 650 mL of the aqueous buffer (A) with 350 mL of acetonitrile (B).
 - Degas the mobile phase by sonication or helium sparging before use.
- Standard Solution Preparation:



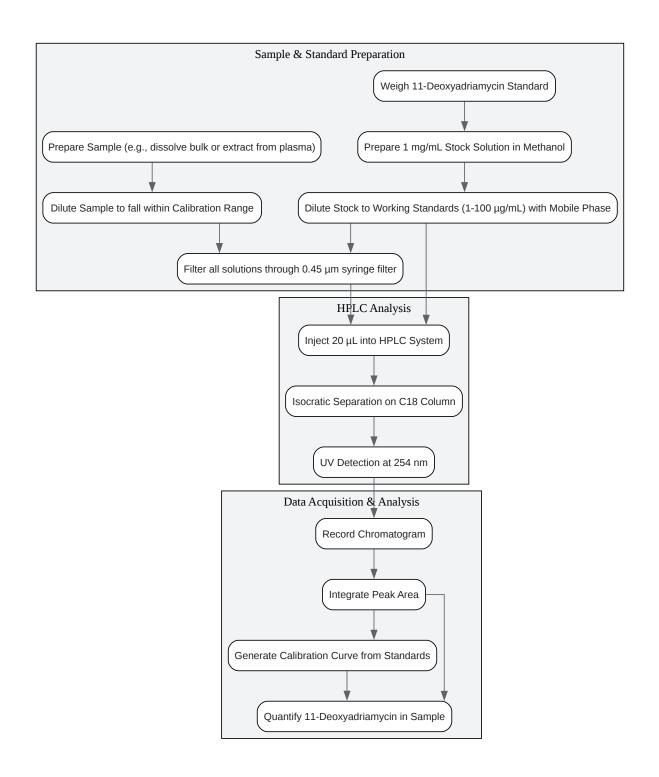
- Prepare a stock solution of 11-Deoxyadriamycin at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

- For bulk drug substance, accurately weigh and dissolve the sample in methanol to obtain a concentration of 1 mg/mL. Dilute with the mobile phase to fall within the calibration range.
- \circ For biological matrices (e.g., plasma), a protein precipitation step is required. To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase.
- Filter the final solution through a 0.45 μm syringe filter before injection.

Workflow Diagram





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Caption: Experimental workflow for the HPLC analysis of 11-Deoxyadriamycin.



Quantitative Data Summary

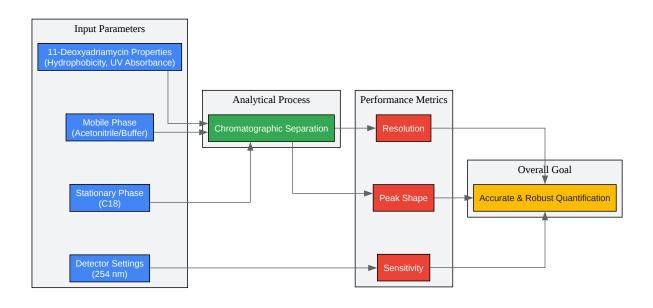
The following table summarizes the expected quantitative performance of this method.

Parameter	Expected Value
Retention Time	~ 8.5 minutes (slightly longer than Doxorubicin due to lower polarity)
Linearity (R²)	≥ 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	~ 0.1 μg/mL
Limit of Quantification (LOQ)	~ 0.3 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Signaling Pathway Diagram (Logical Relationship)

This diagram illustrates the logical relationship between the analytical parameters and the desired outcome.





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